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Potency and Selectivity Profile

NI-42 is a biased inhibitor with high potency for its primary targets. The table below summarizes its binding

affinity (Kd) and inhibitory activity (IC50) against key bromodomains.

Target ICs0 (M) Kd (nM)
BRPF1 7.9 [1] [2] [3] 40 [1] [2] [3]
BRPF2 48 [2] [3] 210 [2] [3]
BRPF3 260 [2] [3] 940 [2] [3]
BRD7 82 [1] [2] [3] Not Specified
BRD9 310 [2] [3] 1130 [2]
BRD4 (BD1) 4500 [2] [3] Not Specified

NI-42 demonstrates excellent selectivity. Screening against a panel of 48 bromodomains showed that its
activity is confined to the class IV family, with minimal stabilization (ATm < 1°C) for all non-class IV
bromodomains [1]. It also showed 45.6% inhibition of the hERG ion channel at a high concentration of 30

M [1].
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Experimental Evidence and Applications

In Vitro Cellular Activity

NI-42 has shown functional activity in cellular assays, modulating cellular phenotype at low micromolar
concentrations in cancer models [4]. One study reported growth inhibition (GIso) values at or below 1 pM
in a diverse panel of human cancer cell lines, including AGS (gastric), COLO 205 (colon), and HepG2 (liver)

cells after 72 hours of treatment [3].

In Vivo Suitability

NI-42 was designed for and is considered suitable for in vivo studies [4]. Its pharmacokinetic properties are
compatible with oral dosing, which is a key advantage over other probes like GSK6853 that are limited to

intraperitoneal dosing [1].

Key Experimental Protocols

The characterization of NI-42 involved several key biochemical and biophysical techniques. The
experimental workflow for its development and validation can be summarized as follows, which you can

adapt for related research:
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Rational Design & Synthesis
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¢ Primary Potency Screening (BROMOscan Assay): This high-throughput method determines the

half-maximal inhibitory concentration (ICso) of the compound against a wide range of bromodomains.

NI-42 was screened against a panel of 48 bromodomains to generate its initial selectivity profile [1].

¢ Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC): ITC directly measures the
binding affinity (Kd) between the inhibitor and its target protein by quantifying the heat change during

binding. This method provided the key Kd values for BRPF1/2/3 [1].

e Target Engagement & Stability (Differential Scanning Fluorimetry - DSF): DSF assesses the
stabilization of the target protein upon compound binding by measuring its thermal shift (ATm). This
technique confirmed NI-42's selective engagement with class IV bromodomains [1].

e Cellular Proliferation Assay (MTS Assay): This colorimetric method measures the activity of cellular

enzymes to determine the number of viable cells, used to establish NI-42's growth inhibition (Glso)
values in various cell lines [3].
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Comparison with Other Chemical Probes

When selecting a chemical probe for your research, it's helpful to compare available options. The Scientific
Review Board at chemicalprobes.org notes that while the closely related probe NI-57 is the preferred choice
for cellular work against BRPF1, BRD1, and BRPF3, NI-42 may be the best available tool for in vivo
models requiring chronic oral dosing [1]. Another probe, GSK6853, is reported to be more potent and

selective for cellular use but is not suitable for oral administration [1].

Conclusion

In summary, for researchers investigating the biology of BRPF bromodomains, especially in contexts
requiring in vivo oral dosing, NI-42 serves as a valuable, well-characterized chemical tool. Its strong,
selective inhibition of BRPF1, along with its clear and consistent potency data, makes it a reliable choice for

epigenetic research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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